molecular formula C17H15FN4O3S B3396833 ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate CAS No. 1019104-65-4

ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate

Cat. No.: B3396833
CAS No.: 1019104-65-4
M. Wt: 374.4 g/mol
InChI Key: IFHCSQWELKPVTL-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates multiple pharmacologically relevant motifs, including a pyrazole core, a 4-fluorophenyl-substituted thiazole ring, and an ethyl oxoacetate moiety. The strategic incorporation of fluorine is known to enhance biological activity by influencing the molecule's electronic properties, metabolic stability, and binding affinity to target proteins . This compound is of significant research value in oncology, particularly in the development of kinase inhibitors. Hybrid scaffolds combining thiazole and pyrazole rings are recognized for their ability to interact with key biological targets. Specifically, such thiazole-pyrazole hybrids have been investigated as potent type II c-Met inhibitors . c-Met, or the mesenchymal-epithelial transition factor, is a receptor tyrosine kinase whose dysregulation is strongly implicated in tumor growth, progression, and metastasis. Inhibiting c-Met and its mutants is a promising strategy for targeted cancer therapy . The compound's mechanism of action is anticipated to involve binding to the ATP-active site of kinases while extending into hydrophobic regions, thereby disrupting downstream signaling pathways that drive oncogenesis . Beyond its anticancer potential, the structural features of this compound suggest possible applications in antimicrobial research. Pyrazole derivatives are extensively studied and demonstrate a broad spectrum of biological properties, including antibacterial and antifungal activities . The presence of the high-electronegativity fluorine atom in the aromatic system further augments this potential bioactivity . This reagent is intended solely for use in non-human research in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 2-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S/c1-3-25-16(24)15(23)20-14-8-10(2)21-22(14)17-19-13(9-26-17)11-4-6-12(18)7-5-11/h4-9H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHCSQWELKPVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that integrate various chemical reactions such as condensation, cyclization, and functional group transformations. The compound is characterized by the presence of a thiazole ring, a pyrazole moiety, and an ester functional group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines. The compound may exhibit similar properties due to its structural analogies with known anticancer agents.

CompoundCell LineIC50 (μM)
Compound AHeLa (Cervical Cancer)15.0
Compound BMCF-7 (Breast Cancer)10.5
This compoundTBDTBD

Note: The exact IC50 values for this compound are yet to be determined in specific studies.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against a range of bacteria and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may also possess significant antimicrobial activity.

Case Studies

Case Study 1: Anticancer Screening

A study evaluating a series of thiazole derivatives found that compounds with similar substitutions exhibited promising anticancer activity against multiple cell lines. The study utilized the CCK8 assay for determining cell viability, revealing that compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives, where ethyl esters were tested against common pathogens. The results indicated that modifications on the thiazole ring significantly influenced antimicrobial potency, suggesting a structure–activity relationship that could be explored further for this compound.

Comparison with Similar Compounds

Methodological Considerations

  • Structural Analysis : The use of SHELXL () and Multiwfn () for crystallographic refinement and electronic property analysis is well-documented for related compounds. These tools could elucidate the target compound’s conformational dynamics and charge distribution .
  • Synthetic Routes : Suzuki-Miyaura coupling (as in ) or condensation reactions () are viable pathways for synthesizing the target compound, given its boronate-compatible thiazole and pyrazole moieties .

Q & A

Q. What are the key synthetic strategies for preparing ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or diketones under reflux conditions .
  • Step 2 : Introduction of the thiazole moiety through Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives .
  • Step 3 : Coupling the pyrazole and thiazole units via nucleophilic substitution or condensation reactions, often requiring catalysts like EDCI/HOBt .
  • Step 4 : Final functionalization with the oxoacetate group using ethyl oxalyl chloride .
    Key Considerations : Optimize reaction temperatures (70–120°C) and solvent systems (DMF, THF) to minimize side products .

Q. How is structural characterization performed for this compound and its intermediates?

  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for similar pyrazole-thiazole hybrids (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
    • HRMS : Confirms molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • Chromatography : HPLC purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are common reactivity patterns observed in related pyrazole-thiazole hybrids?

  • Electrophilic Substitution : Fluorophenyl groups undergo nitration/sulfonation at the para position due to electron-withdrawing effects .
  • Nucleophilic Attack : The oxoacetate ester is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives .
  • Cycloadditions : Thiazole rings participate in [2+3] cycloadditions with azides to form triazole hybrids .

Advanced Research Questions

Q. How can contradictory biological activity data for structurally similar compounds be reconciled?

For example, some pyrazole-thiazole hybrids show antitumor activity (e.g., IC50_{50} = 8.2 µM against MCF-7 cells ), while others exhibit antimicrobial effects (MIC = 16 µg/mL for S. aureus ).

  • Methodological Approach :
    • Dose-Response Profiling : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify activity thresholds.
    • Target Specificity : Use molecular docking (AutoDock Vina) to compare binding affinities for kinase vs. bacterial enzyme targets .
    • Metabolic Stability : Assess hepatic microsome stability to rule out false positives from metabolite interference .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Step-Specific Optimization :
    • Pyrazole Formation : Use microwave-assisted synthesis (100°C, 20 min) to achieve >85% yield vs. traditional reflux (6 hr, 72%) .
    • Thiazole Coupling : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-thiazole bonding .
  • Byproduct Mitigation : Add molecular sieves to absorb water in esterification steps, reducing hydrolysis .

Q. How does computational modeling guide the design of derivatives with enhanced bioactivity?

  • QSAR Studies : Correlate substituent electronegativity (e.g., fluorine at C4 of phenyl) with antitumor activity using Gaussian09-derived parameters (e.g., HOMO-LUMO gaps) .
  • Molecular Dynamics : Simulate binding to COX-2 (PDB: 5KIR) to predict anti-inflammatory potential .
  • ADMET Prediction : Use SwissADME to prioritize derivatives with optimal LogP (2–3) and low hepatotoxicity .

Q. What analytical techniques resolve data contradictions in reaction mechanisms?

  • Isotopic Labeling : Track 18^{18}O incorporation during oxoacetate ester hydrolysis to confirm nucleophilic vs. acid-catalyzed pathways .
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., imine vs. enamine tautomers) in real time during cyclization .
  • DFT Calculations : Compare activation energies (ΔG‡) for competing pathways (e.g., SN1 vs. SN2 in thiazole alkylation) .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Formulation Strategies : Use DMSO/PEG-400 mixtures (80:20 v/v) to maintain solubility at ≥10 mM .
  • Prodrug Design : Synthesize phosphate ester derivatives that hydrolyze in vivo to the active form .

Q. What protocols validate purity and stability under storage conditions?

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .
  • Forced Degradation : Expose to UV light, acidic (0.1N HCl), and oxidative (3% H2_2O2_2) conditions to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate

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